L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine
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Overview
Description
L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine is a peptide compound composed of seven amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This compound is of interest due to its unique sequence and potential interactions within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage from the resin: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, which then produces the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid analogs and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine has several scientific research applications:
Chemistry: Studying the peptide’s structure and interactions with other molecules.
Biology: Investigating its role in biological processes and potential as a bioactive peptide.
Medicine: Exploring its therapeutic potential, such as its ability to inhibit enzymes or modulate immune responses.
Industry: Using the peptide in the development of new materials or as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The peptide may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- L-Valyl-L-prolyl-L-proline (VPP)
- L-Isoleucyl-L-prolyl-L-proline (IPP)
Uniqueness
L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine is unique due to its specific sequence and the presence of multiple threonine and proline residues. This unique sequence can result in distinct structural and functional properties compared to other peptides like VPP and IPP, which have different amino acid compositions and arrangements.
Properties
CAS No. |
922713-44-8 |
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Molecular Formula |
C35H61N7O10 |
Molecular Weight |
739.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C35H61N7O10/c1-9-19(6)26(38-29(45)23-12-10-14-41(23)33(49)25(36)18(4)5)31(47)40-28(21(8)44)34(50)42-15-11-13-24(42)30(46)39-27(20(7)43)32(48)37-22(35(51)52)16-17(2)3/h17-28,43-44H,9-16,36H2,1-8H3,(H,37,48)(H,38,45)(H,39,46)(H,40,47)(H,51,52)/t19-,20+,21+,22-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
LSVSKFOVHVJMBK-WFDLYFBBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)N |
Origin of Product |
United States |
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